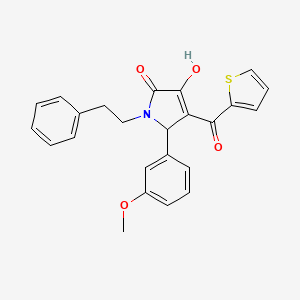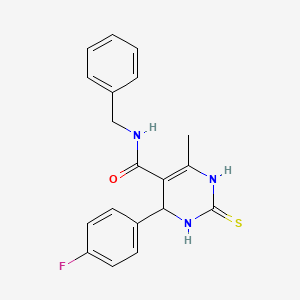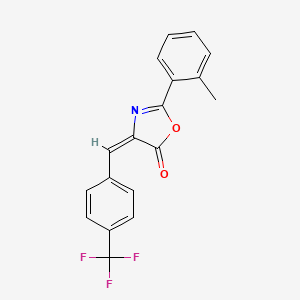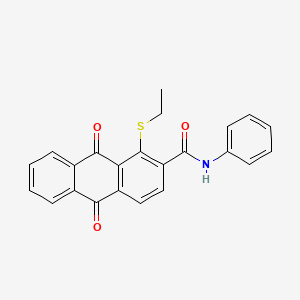![molecular formula C23H21N3 B15007722 4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline](/img/structure/B15007722.png)
4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHENYL]-N,N-DIMETHYLANILINE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHENYL]-N,N-DIMETHYLANILINE typically involves the reaction of o-phenylenediamine with various aldehydes under acidic conditions to form the benzimidazole core . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Scientific Research Applications
4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHENYL]-N,N-DIMETHYLANILINE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-Phenyl-1H-benzimidazole: Known for its antimicrobial properties.
5-(1H-benzimidazol-2-yl)benzene-1,2,3-triol: Exhibits antioxidant activity.
2-(1H-1,3-benzodiazol-2-yl)phenol: Used in the synthesis of various pharmaceuticals.
4-[(1E)-2-(1H-1,3-BENZODIAZOL-2-YL)-2-PHENYLETHENYL]-N,N-DIMETHYLANILINE stands out due to its unique combination of antimicrobial and anticancer activities, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C23H21N3 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
4-[(E)-2-(1H-benzimidazol-2-yl)-2-phenylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C23H21N3/c1-26(2)19-14-12-17(13-15-19)16-20(18-8-4-3-5-9-18)23-24-21-10-6-7-11-22(21)25-23/h3-16H,1-2H3,(H,24,25)/b20-16+ |
InChI Key |
GTVXBBNRUIYXBC-CAPFRKAQSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[1-(3-Methylphenyl)-8,9-diphenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3,6-diyl]diethanone](/img/structure/B15007645.png)
![1-[2-(3,4-diethoxyphenyl)ethyl]-7-(thiophen-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15007653.png)

![3-[(2E)-2-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15007673.png)

![Benzoic acid, 4-[(1-methyl-2-imidazolylthio)acetyl]-, methyl ester](/img/structure/B15007686.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]propanamide](/img/structure/B15007694.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-butylphenyl)methanone](/img/structure/B15007707.png)

![N-(4-bromo-2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B15007718.png)
![3-chloro-N-cyclohexyl-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15007719.png)
![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide](/img/structure/B15007731.png)
![6-Ethoxy-2-{[(2-methylbiphenyl-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B15007746.png)
